molecular formula C28H36N2O4 B585893 D-Phenylalanyl-d5 Nateglinide CAS No. 1356354-42-1

D-Phenylalanyl-d5 Nateglinide

Cat. No.: B585893
CAS No.: 1356354-42-1
M. Wt: 469.637
InChI Key: XMXSUTQQSCOJBE-ZUPGPTRHSA-N
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Description

D-Phenylalanyl-d5 Nateglinide is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research . The molecular formula of this compound is C28H31D5N2O4, and it has a molecular weight of 469.63 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-d5 Nateglinide involves the incorporation of deuterium atoms into the phenylalanine moiety of Nateglinide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is carried out under strict quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-d5 Nateglinide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

D-Phenylalanyl-d5 Nateglinide is used in various scientific research applications, including:

Mechanism of Action

D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulfonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin. The rapid onset and short duration of action of this compound make it effective in controlling postprandial blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Nateglinide: The parent compound of D-Phenylalanyl-d5 Nateglinide, used as an oral hypoglycemic agent.

    Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action but different pharmacokinetic properties.

    Glimepiride: A sulfonylurea with a longer duration of action compared to Nateglinide and Repaglinide.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise tracing in metabolic studies. This labeling provides valuable insights into the metabolic pathways and pharmacokinetics of Nateglinide, making it a valuable tool in scientific research .

Properties

CAS No.

1356354-42-1

Molecular Formula

C28H36N2O4

Molecular Weight

469.637

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D

InChI Key

XMXSUTQQSCOJBE-ZUPGPTRHSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5;  N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; 

Origin of Product

United States

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